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Compound of Interest

Compound Name: (R)-3-Methylpiperazin-2-one

Cat. No.: B152332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthetic methodology for the chiral building block, (R)-3-Methylpiperazin-2-one. This

compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of

pharmacologically active molecules where stereochemistry is crucial for therapeutic efficacy.[1]

[2] This document collates available spectroscopic data, outlines detailed experimental

protocols, and presents visual workflows to support research and development activities.

Spectroscopic Data
The structural elucidation of (R)-3-Methylpiperazin-2-one is primarily achieved through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS),

and Infrared (IR) Spectroscopy. The following tables summarize the available quantitative data.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment

6.48 s NH (amide)

3.58 - 3.52 m CH₂ (piperazine)

3.49 - 3.42 m CH₂ (piperazine)

3.35 - 3.29 m CH (piperazine)

3.19 - 3.14 m CH₂ (piperazine)

3.06 - 2.99 m CH₂ (piperazine)

2.12 s NH (amine)

1.42 - 1.40 d CH₃

Solvent: CDCl₃, Frequency:

400MHz[3]

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical)
No experimental ¹³C NMR data for (R)-3-Methylpiperazin-2-one was found in the searched

literature. The following are typical chemical shift ranges for carbons in a piperazin-2-one ring

system based on data for similar structures.

Chemical Shift (δ) ppm Assignment

~170 C=O (amide)

~50-60 CH (chiral center)

~40-50 CH₂ (piperazine)

~40-50 CH₂ (piperazine)

~15-25 CH₃

Table 3: Mass Spectrometry Data
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m/z Ratio Ion Species

115.16 [M+H]⁺

137.15 [M+Na]⁺

Ionization Method: Electrospray (ES+)[3]

Table 4: FT-IR Spectroscopic Data (Predicted)
No experimental FT-IR spectrum for (R)-3-Methylpiperazin-2-one was found in the searched

literature. The following table lists the expected characteristic absorption bands based on the

functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3200-3500 N-H (amine/amide) Stretching

2800-3000 C-H (alkyl) Stretching

1630-1680 C=O (lactam) Stretching

1199-1323 C-N Stretching

Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic

characterization of (R)-3-Methylpiperazin-2-one.

Synthesis and Purification
A common synthetic route to (R)-3-Methylpiperazin-2-one involves the cyclization of a

protected amino acid derivative. The following protocol is adapted from a patented synthesis.[3]

Reaction Setup: To a solution of 10g of methyl (R)-2-((2-

(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100mL of methanol, add 3g of

palladium on carbon (Pd/C).
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Hydrogenation: Introduce hydrogen gas to a pressure of 1.8 MPa and stir the reaction

mixture at room temperature overnight.

Monitoring: Monitor the reaction to completion using High-Performance Liquid

Chromatography (HPLC).

Work-up: Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

Concentrate the filtrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using an eluent of

ethyl acetate/methanol (9/1) to yield the final product as a white solid.[3]

Spectroscopic Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the purified (R)-3-Methylpiperazin-
2-one in about 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Set the

spectral width to cover the range of 0-10 ppm. Use a sufficient number of scans to obtain a

good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at a

frequency of 100 MHz. Set the spectral width to cover the range of 0-200 ppm. Use a proton-

decoupled pulse sequence.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a

reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Sample Preparation: Prepare a dilute solution of (R)-3-Methylpiperazin-2-one in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in

positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular
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ions (e.g., 50-200 m/z).

Data Analysis: Identify the molecular ion peaks, such as the protonated molecule [M+H]⁺

and the sodium adduct [M+Na]⁺, to confirm the molecular weight of the compound.

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small

amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.

Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with no

sample preparation.

Acquisition: Place the sample in the FT-IR spectrometer and record the spectrum over the

mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule, such as N-H, C-H, and C=O stretching vibrations.

Visualized Workflows
Synthesis and Purification Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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